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Compound of Interest

Compound Name: Carvedilol-d3

Cat. No.: B017004

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking
properties, widely used in the treatment of hypertension and heart failure. Accurate
quantification of Carvedilol in biological matrices is crucial for pharmacokinetic and
pharmacodynamic (PK/PD) studies in both preclinical and clinical trials. The use of a stable
isotope-labeled internal standard, such as Carvedilol-d3, is the gold standard for quantitative
bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its
ability to compensate for matrix effects and variations in sample processing.

These application notes provide a comprehensive overview and detailed protocols for the
quantitative analysis of Carvedilol in plasma samples using Carvedilol-d3 as an internal
standard.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Carvedilol from preclinical
and clinical studies. These values can serve as a reference for designing and interpreting
bioanalytical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Carvedilol in Rats
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Parameter Value Reference

Dose (i.v.) 1-3 mg/kg [1]

cl ©) Data not consistently reported
earance
across general literature

o Data not consistently reported
Volume of Distribution (Vdss) ]
across general literature

Table 2: Clinical Pharmacokinetic Parameters of Carvedilol in Healthy Volunteers and Patients
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Parameter Value Condition Reference
Dose (oral) 12.5mg Healthy Volunteers [2]
Cmax 58-69 ug/L Healthy Volunteers [2]
AUC 208-225 ug/Lh Healthy Volunteers [2]
Tmax 1-2 hours Healthy Volunteers [2]
Half-life (t1/2) ~4-7 hours Healthy Volunteers [3]
Bioavailability 25-35% Healthy Volunteers [2]
Dose (oral) 25 mg Healthy Volunteers [2]
Cmax 24-151 pg/L Healthy Volunteers [2]
AUC 272-947 ug/Lh Healthy Volunteers [2]
Dose (oral) 50 mg Healthy Volunteers [2]
Cmax 122-262 pg/L Healthy Volunteers [2]
AUC 717-1600 pg/Lh Healthy Volunteers [2]
] Hypertensive patients
Dose (oral) 12.5 mg (single dose) ] ) o [415]
with renal insufficiency
Hypertensive patients
Cmax 53.4 (* 31.4) ng/mL ] ) . [4][5]
with renal insufficiency
Hypertensive patients
AUC (0-24h) 220 (= 120) ngh/mL _ _ o [4][5]
with renal insufficiency
25 mg (multiple Hypertensive patients
Dose (oral) 9 P .yp ) P o [415]
doses) with renal insufficiency
Hypertensive patients
Cmax 128 (+ 63.3) ng/mL ] ) o [4][5]
with renal insufficiency
Hypertensive patients
AUC (0-24h) 618 (+ 335) ng*h/mL [4][5]

with renal insufficiency
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Experimental Protocols
Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of Carvedilol and
its active metabolite, 4'-hydroxyphenyl Carvedilol, in human plasma using their deuterated
internal standards.[6]

1.1. Materials and Reagents

o Carvedilol and 4'-hydroxyphenyl Carvedilol reference standards
o Carvedilol-d3 and 4'-hydroxyphenyl Carvedilol-d5 internal standards (1S)
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Ammonium formate

e Formic acid

o Water (deionized, 18 MQ-cm)

e Human plasma (with K3EDTA as anticoagulant)

e Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

1.2. Instrumentation

o UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a
TQD mass spectrometer)

e UPLC C18 column (50 x 2.1 mm, 1.7 um)
1.3. Sample Preparation (Solid-Phase Extraction)

e Pipette 100 pL of human plasma into a clean microcentrifuge tube.
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e Add the internal standard solution (Carvedilol-d3).

» Vortex for 30 seconds.

o Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

e Load the plasma sample onto the conditioned SPE cartridge.

e Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
o Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

o Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the mobile phase.

« Inject 10 pL of the reconstituted sample into the LC-MS/MS system.

1.4. LC-MS/MS Conditions

Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1%
formic acid) in a ratio of 78:22 (v/v).[6]

» Flow Rate: 0.25 mL/min.[7]

e Column Temperature: 35°C.[7]

« lonization Mode: Positive Electrospray lonization (ESI+).[7]

 MRM Transitions:
o Carvedilol: 407.39 > 100.05[7]
o Carvedilol-d3: (Adjust m/z according to the specific deuteration pattern)
o Bisoprolol (alternative IS): 326.150 > 116.30[7]

1.5. Method Validation The method should be validated according to regulatory guidelines (e.g.,
FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and
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stability.

e Linearity: The method demonstrated linearity over a concentration range of 0.05-50 ng/mL
for Carvedilol.[6]

e Precision and Accuracy: Intra- and inter-batch precision (% CV) and accuracy were reported
to be within 0.74-3.88% and 96.4-103.3%, respectively.[6]

» Recovery: The assay recovery was within 94-99%.[6]

Mandatory Visualizations
Carvedilol Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Analysis of Carvedilol using Carvedilol-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017004+#carvedilol-d3-for-quantitative-analysis-in-
preclinical-and-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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